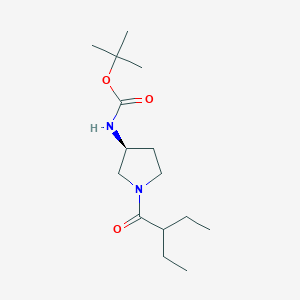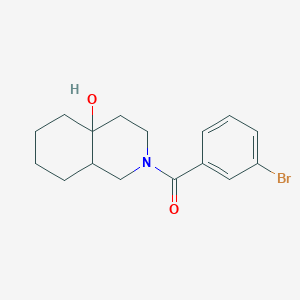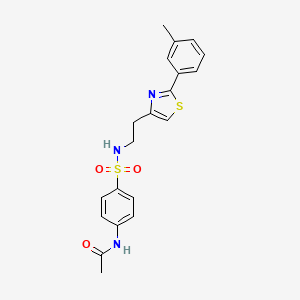![molecular formula C25H22ClFN4O4S B2498074 N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide CAS No. 899938-31-9](/img/structure/B2498074.png)
N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules that involve thieno[3,2-d]pyrimidinone structures, known for their significance in pharmaceutical chemistry due to their diverse biological activities. The complex nomenclature indicates a molecule with a specific arrangement of functional groups, potentially contributing to its reactivity and biological activity.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-yl derivatives often involves multi-step chemical reactions, starting from simple precursors like methyl 3-aminothiophene-2-carboxylate, followed by condensation, cyclization, and functionalization steps. For example, a study by Hesse et al. (2007) on the microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives illustrates the efficiency of modern synthesis techniques in producing thieno[2,3-d]pyrimidin-4-one and its derivatives through rapid and green synthetic methods (Hesse, S., Perspicace, E., & Kirsch, G., 2007).
Molecular Structure Analysis
The determination of crystal structures through X-ray diffraction is common, providing insights into the molecule's geometry, bond lengths, and angles. Density Functional Theory (DFT) calculations can compare these experimental values to theoretical ones, further understanding the electronic structure, as seen in research on similar compounds by Huang et al. (2020) (Huang, P., Zhao, J., Gao, Y., Jin, L., Wang, Q., Yu, X.-H., Ji, X., & Lu, J.-F., 2020).
科学的研究の応用
Synthesis and Structural Analysis
Research has been conducted on the synthesis of various substituted thienopyrimidines, highlighting methods for creating these compounds and analyzing their structures. For example, substituted thieno[2,3-d]pyrimidines have been synthesized through multi-step reactions involving the treatment of ethyl 2-aminothiophene-3carboxylate with ethyl chloroformate and subsequent reactions to introduce different substituents. These compounds are characterized using techniques like MP, TLC, IR, and NMR spectra to confirm their structures and investigate their properties (More et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Thienopyrimidine derivatives have been evaluated for their antimicrobial and anti-inflammatory properties. Synthesis of new thienopyrimidine derivatives and testing for antimicrobial and anti-inflammatory activities have shown that these compounds exhibit remarkable activity against fungi, bacteria, and inflammation, suggesting their potential use in developing new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Anticancer Activity
Some thienopyrimidine compounds have been synthesized and shown marked inhibition against various cancer cell lines, displaying promising anticancer activity. This includes inhibiting the proliferation of human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, which indicates the potential of thienopyrimidine derivatives in cancer therapy (Huang et al., 2020).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with thienopyrimidine structures have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. This research highlights the versatility of thienopyrimidine derivatives in developing new therapeutic agents with potential application in treating infections and cancer (Hafez et al., 2016).
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClFN4O4S/c26-17-7-5-16(6-8-17)9-12-28-21(32)10-13-30-24(34)23-20(11-14-36-23)31(25(30)35)15-22(33)29-19-4-2-1-3-18(19)27/h1-8,11,14,20,23H,9-10,12-13,15H2,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBFDDVDQXXIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC(=O)NCCC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClFN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)
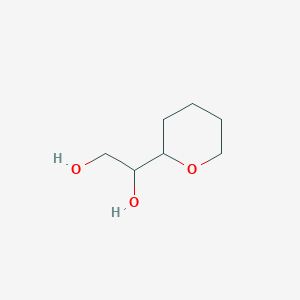
![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)
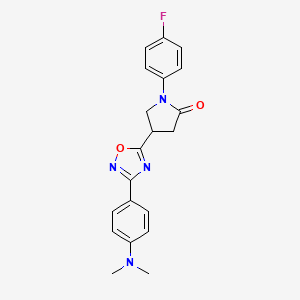
![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)


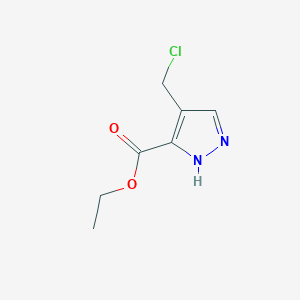
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)
